Cas no 1251034-91-9 (1-(4-Bromo-2-fluorophenyl)-2-pentanol)
1-(4-Bromo-2-fluorophenyl)-2-pentanol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-Bromo-2-fluorophenyl)-2-pentanol
- 1-(4-bromo-2-fluorophenyl)pentan-2-ol
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- MDL: MFCD16821062
- Inchi: 1S/C11H14BrFO/c1-2-3-10(14)6-8-4-5-9(12)7-11(8)13/h4-5,7,10,14H,2-3,6H2,1H3
- InChI Key: GGFQCINRSWMIDV-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=C(C=1)F)CC(CCC)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 165
- XLogP3: 3.6
- Topological Polar Surface Area: 20.2
1-(4-Bromo-2-fluorophenyl)-2-pentanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB429307-1 g |
1-(4-Bromo-2-fluorophenyl)-2-pentanol |
1251034-91-9 | 1g |
€668.20 | 2023-04-23 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD512934-1g |
1-(4-Bromo-2-fluorophenyl)pentan-2-ol |
1251034-91-9 | 97% | 1g |
¥3031.0 | 2023-04-04 | |
| abcr | AB429307-1g |
1-(4-Bromo-2-fluorophenyl)-2-pentanol; . |
1251034-91-9 | 1g |
€1555.10 | 2025-04-21 | ||
| Fluorochem | 400270-1g |
1-(4-Bromo-2-fluorophenyl)-2-pentanol |
1251034-91-9 | 97.0% | 1g |
£646.00 | 2023-04-22 | |
| Fluorochem | 400270-5g |
1-(4-Bromo-2-fluorophenyl)-2-pentanol |
1251034-91-9 | 97.0% | 5g |
£1,692.00 | 2023-04-22 | |
| Ambeed | A833079-1g |
1-(4-Bromo-2-fluorophenyl)pentan-2-ol |
1251034-91-9 | 97% | 1g |
$441.0 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621698-1g |
1-(4-Bromo-2-fluorophenyl)pentan-2-ol |
1251034-91-9 | 98% | 1g |
¥6867.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1621698-5g |
1-(4-Bromo-2-fluorophenyl)pentan-2-ol |
1251034-91-9 | 98% | 5g |
¥17228.00 | 2024-08-09 |
1-(4-Bromo-2-fluorophenyl)-2-pentanol Suppliers
1-(4-Bromo-2-fluorophenyl)-2-pentanol Related Literature
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Mei Zhang,Jingjing Guo,Tingting Liu,Zhanyu He,Majeed Irfan,Zujin Zhao,Zhuo Zeng J. Mater. Chem. C, 2020,8, 14919-14924
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 1-(4-Bromo-2-fluorophenyl)-2-pentanol
Comprehensive Overview of 1-(4-Bromo-2-fluorophenyl)-2-pentanol (CAS No. 1251034-91-9)
1-(4-Bromo-2-fluorophenyl)-2-pentanol (CAS No. 1251034-91-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties. This compound belongs to the class of halogenated aromatic alcohols, characterized by the presence of a bromine and fluorine substituent on the phenyl ring. Its molecular formula, C11H14BrFO, and molecular weight of 261.13 g/mol make it a valuable intermediate in synthetic chemistry.
The compound's 4-bromo-2-fluorophenyl moiety is particularly noteworthy, as it contributes to its reactivity and potential applications in drug discovery. Researchers are increasingly exploring its role in the development of novel therapeutic agents, especially in the fields of oncology and neurology. Recent studies have highlighted its potential as a building block for small-molecule inhibitors, which are a hot topic in targeted drug delivery systems.
In the context of green chemistry and sustainable synthesis, 1-(4-Bromo-2-fluorophenyl)-2-pentanol has been investigated for its compatibility with eco-friendly reaction conditions. This aligns with the growing demand for environmentally benign chemical processes, a trend frequently searched by users in academic and industrial forums. Its stability under mild conditions makes it a candidate for catalytic transformations, reducing the need for harsh reagents.
From a technical perspective, the compound's spectroscopic properties (e.g., NMR, IR, and mass spectrometry data) are well-documented, aiding in its identification and purity assessment. Analytical chemists often search for HPLC methods or chromatographic separation techniques specific to this compound, reflecting its practical challenges in purification. Recent advancements in high-throughput screening have also increased its visibility in combinatorial chemistry libraries.
The structure-activity relationship (SAR) of 1-(4-Bromo-2-fluorophenyl)-2-pentanol is another area of interest. Its hydrogen-bonding capacity and lipophilicity (calculated LogP ~2.5) make it a versatile scaffold for medicinal chemistry optimizations. Discussions in online scientific communities often revolve around its potential to modulate enzyme kinetics or receptor binding, topics frequently queried in AI-driven literature searches.
In industrial applications, this compound is sometimes referenced in patents related to electronic materials or liquid crystals, though its primary use remains in research settings. Safety data sheets emphasize standard laboratory handling protocols, as users commonly search for storage conditions (e.g., inert atmosphere, low temperature) and compatibility with common solvents like DMSO or ethanol.
Future research directions may explore its derivatives for bioisosteric replacements or as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura), which are trending topics in synthetic methodology. The compound's regioselectivity in further functionalization reactions is also a subject of ongoing investigation, as evidenced by recent publications in peer-reviewed journals.
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